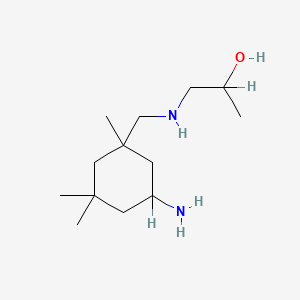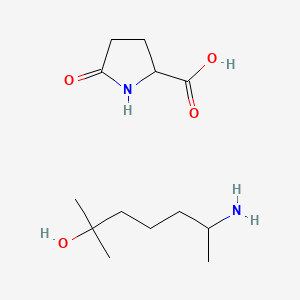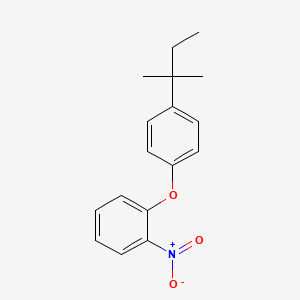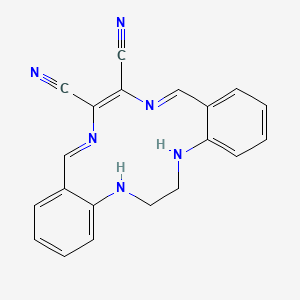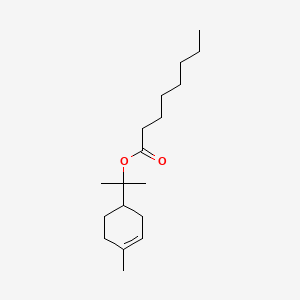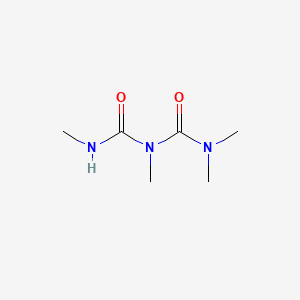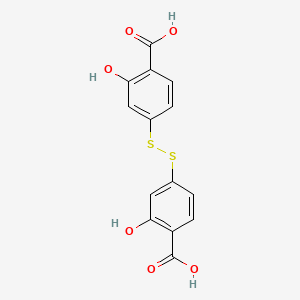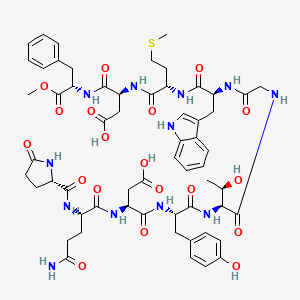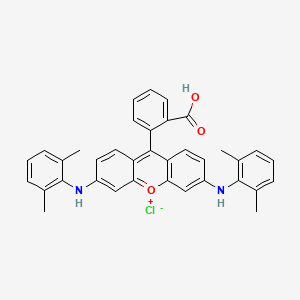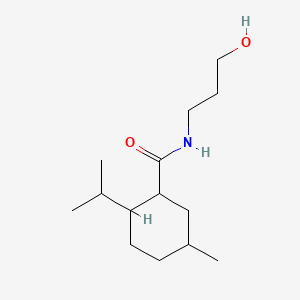
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide is a chemical compound with a complex structure that includes a cyclohexane ring substituted with hydroxypropyl, isopropyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-(isopropyl)-5-methylcyclohexanecarboxylic acid under specific conditions to form the desired amide. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or halides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the isopropyl and methyl groups contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Hydroxypropyl)-2-(isopropyl)cyclohexanecarboxamide
- N-(3-Hydroxypropyl)-5-methylcyclohexanecarboxamide
- N-(3-Hydroxypropyl)-2-methylcyclohexanecarboxamide
Uniqueness
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide is unique due to the specific combination of substituents on the cyclohexane ring
Eigenschaften
CAS-Nummer |
39668-76-3 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H27NO2/c1-10(2)12-6-5-11(3)9-13(12)14(17)15-7-4-8-16/h10-13,16H,4-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
VBXWUOYNNYFRAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C(=O)NCCCO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


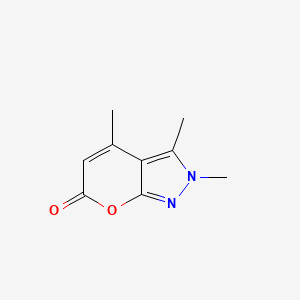
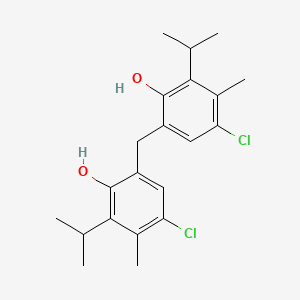
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

